(4-Chloropyridin-2-yl)methanamine dihydrochloride
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Overview
Description
“(4-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl3N2 . It has a molecular weight of 215.508 Da . The compound appears as a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis of Metal Complexes for Photocytotoxicity
Iron(III) catecholates, synthesized using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, have shown unprecedented photocytotoxicity under red light to various cell lines through apoptosis by generating reactive oxygen species. These complexes are capable of interacting with DNA and show potential for cellular imaging (Basu et al., 2014).
Photo-induced Oxidation Studies
Studies on complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine have explored the enhancement of outer sphere electron transfer to oxygen under UV or visible irradiation, producing superoxide radical anion and converting the complexes to the Fe(III) redox state. These findings contribute to understanding the ligand's role in photocatalytic oxidation processes (Draksharapu et al., 2012).
Synthesis and Characterization of Schiff Bases
A novel series of Schiff bases synthesized from 3-aminomethyl pyridine, a derivative of the topic compound, showed anticonvulsant activity. These compounds were evaluated for their potential as anticonvulsant agents, highlighting the compound's utility as a precursor in medicinal chemistry (Pandey & Srivastava, 2011).
Lysyl Oxidase-like 2 (LOXL2) Inhibitors
A study on small molecule LOXL2 enzyme inhibitors identified derivatives of (2-chloropyridin-4-yl)methanamine as potent and selective inhibitors for LOXL2 over LOX. This finding is significant for therapeutic applications targeting fibrosis and cancer progression (Hutchinson et al., 2017).
Selective Detection of Ions
Reactions involving (pyridine-2-yl)methanamine derivatives led to products capable of selectively detecting Hg and Ni ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H317-H319 . This indicates that it may cause an allergic skin reaction (H317) and can cause serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of (4-Chloropyridin-2-yl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition disrupts the crosslinking of collagens and elastin, thereby affecting the structural integrity of the extracellular matrix .
Biochemical Pathways
By inhibiting LOXL2, this compound affects the extracellular matrix remodeling pathway . This disruption can lead to changes in tissue structure and function, potentially influencing disease processes such as fibrosis .
Pharmacokinetics
It is known that the compound is soluble in water and dmso , which suggests it may have good bioavailability
Result of Action
The inhibition of LOXL2 by this compound can lead to changes at the molecular and cellular levels. These changes can affect the structural integrity of tissues, potentially influencing disease processes such as fibrosis .
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNWMMDFCUUMOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CN.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735176 |
Source
|
Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114780-09-5 |
Source
|
Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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